6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
“6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazolinone, a frequently encountered heterocycle with broad applications . Quinazolinone derivatives have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazolinone derivatives have been synthesized using various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of quinazolinone derivatives often involves the coupling of imine and electron-rich alkene .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can vary based on the substitution patterns of the ring system . The 1HNMR spectrum of quinazolinone represents multiple signals in the aromatic region and two singlet signals for the two CH=N protons .Chemical Reactions Analysis
Quinazolinone derivatives have been involved in various chemical reactions. For instance, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary based on their structure and substitution patterns .Scientific Research Applications
- Researchers have investigated the antimalarial properties of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione. Its structural features make it a promising candidate for combating malaria parasites. Studies explore its efficacy in inhibiting parasite growth and disrupting essential metabolic pathways .
- The compound’s quinazoline scaffold has attracted attention in cancer research. Scientists have explored its ability to inhibit tumor cell proliferation, induce apoptosis, and interfere with signaling pathways. Further investigations aim to optimize its potency and selectivity against specific cancer types .
- Quinazolinone derivatives, including 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, have shown promise as anticonvulsants. These compounds modulate neuronal excitability and may be useful in managing epilepsy and related disorders .
- The trifluoromethyl-substituted quinazolinone exhibits antifungal activity. Researchers have explored its potential as a fungicidal agent, particularly against pathogenic fungi. Mechanistic studies aim to elucidate its mode of action .
- Investigations into the compound’s antimicrobial properties have revealed its ability to inhibit bacterial growth. Researchers have tested it against various bacterial strains, including drug-resistant ones. Understanding its mechanism of action could lead to novel antibiotics .
- 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione has been evaluated for its anti-inflammatory effects. It may modulate immune responses and reduce inflammation. Researchers explore its potential in treating inflammatory diseases .
Antimalarial Activity
Antitumor Potential
Anticonvulsant Properties
Fungicidal Applications
Antimicrobial Effects
Anti-Inflammatory Activity
Mechanism of Action
Target of Action
It’s known that quinazolinone derivatives have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of biological targets.
Mode of Action
Quinazolinone derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Given the broad range of biological activities associated with quinazolinone derivatives, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
The broad range of biological activities associated with quinazolinone derivatives suggests that the compound may have diverse molecular and cellular effects .
Future Directions
Given the significant biological activities of quinazolinone derivatives, they have drawn more and more attention in the synthesis and bioactivities research . Future research may focus on developing new synthetic methods and exploring the potential applications of these compounds in fields of biology, pesticides, and medicine .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(15)14-8(16)13-6/h1-3H,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVFINRONYDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652950 | |
Record name | 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |
CAS RN |
864291-33-8 | |
Record name | 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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